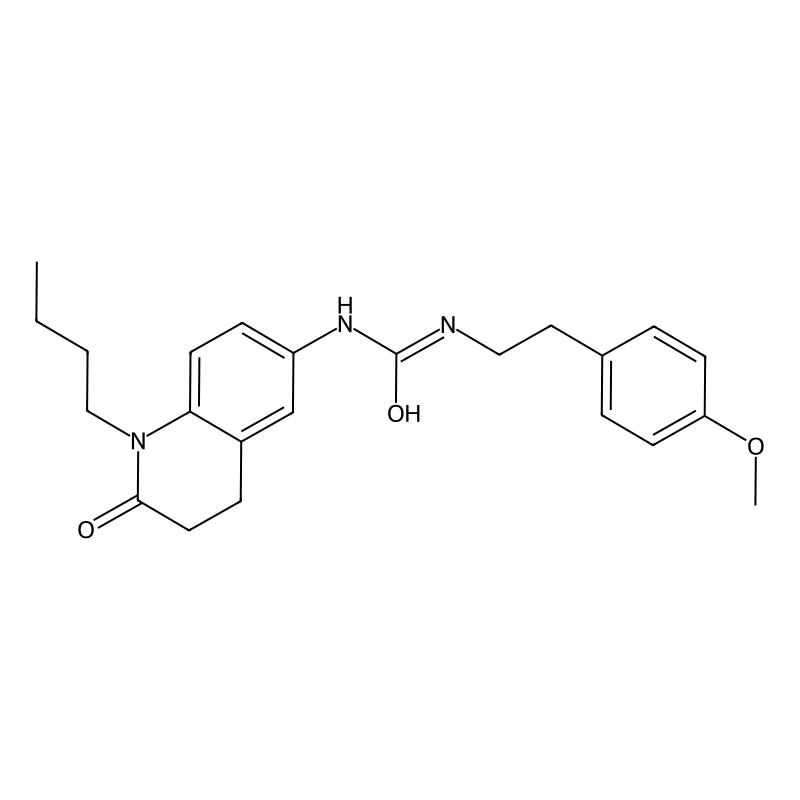

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline core, a butyl substituent, and a methoxyphenethyl group attached via a urea linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the butyl group and the methoxyphenethyl moiety may enhance its solubility and bioavailability compared to other similar compounds.

- Oxidation: This reaction may introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can alter the oxidation state of the compound, potentially affecting its biological activity. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

- Substitution: Nucleophilic or electrophilic substitution can introduce different substituents on the aromatic ring or the urea moiety, allowing for structural modifications that may enhance activity.

Major Products

The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could lead to various functionalized compounds.

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea exhibits potential biological activities that warrant further investigation. Its mechanism of action is likely related to its interaction with specific enzymes or receptors in biological systems. Such interactions can modulate protein activity and affect various signaling pathways, leading to therapeutic effects. Experimental studies are required to elucidate its precise biological targets and mechanisms.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction involving an aniline derivative reacting with an aldehyde and an alkene.

- Introduction of the Butyl Group: Alkylation using butyl halides under basic conditions is commonly employed.

- Formation of the Urea Linkage: The urea bond is formed by reacting the amine group of the tetrahydroquinoline derivative with an isocyanate or using phosgene derivatives .

Industrial Production Methods

In industrial settings, synthetic routes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

This compound has potential applications in various fields such as:

- Medicinal Chemistry: Due to its unique structure and possible biological activities, it may serve as a lead compound for drug development.

- Pharmacology: Its interactions with biological targets could lead to new therapeutic agents.

- Materials Science: The compound's properties might be exploited in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea interacts with various biological molecules. These studies typically involve:

- Binding Affinity Assessments: Determining how well the compound binds to specific receptors or enzymes.

- Functional Assays: Evaluating the biological effects following interaction with target molecules.

- In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in living organisms to assess therapeutic potential .

Similar Compounds

Several compounds share structural similarities with 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea | Similar framework but lacks butyl group | No butyl substituent |

| 1-(1-butyl-2-hydroxyquinolin-6-yl)-3-(4-methoxyphenethyl)urea | Hydroxyl instead of ketone | Hydroxyl group may alter solubility |

| 1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | Carbamate linkage instead of urea | Different linkage affects reactivity |

Uniqueness

The uniqueness of 1-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea lies in its specific combination of functional groups and structural features. The presence of both the butyl group and methoxyphenethyl moiety may impart distinct chemical properties and biological activities compared to its analogs. This specificity could make it a valuable candidate for further research in drug development and related fields .